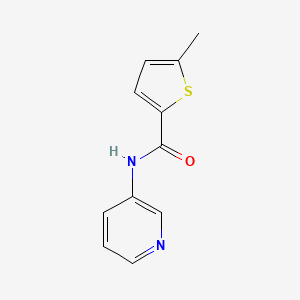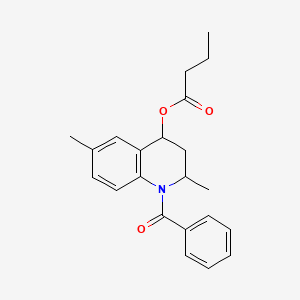
5-methyl-N-3-pyridinyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C11H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is represented by the linear formula C11H10N2OS . The molecular weight of this compound is 218.279 .Scientific Research Applications
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics. Researchers have explored their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in semiconducting materials .
Corrosion Inhibition
Thiophene-based compounds, including our target compound, have been investigated as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion in industrial applications .
Antifibrotic Agents
Fibrosis is a pathological process involving excessive tissue scarring. Compounds that inhibit collagen synthesis are of interest. While not directly studied for this purpose, related thiophene analogs have demonstrated anti-fibrotic activity in animal models. For instance, blocking transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells may reduce fibrosis .
Kinase Inhibitors
Although not specifically studied for our compound, kinase inhibitors are essential in cancer treatment. For instance, pexidartinib, a kinase inhibitor, is used to treat symptomatic tenosynovial giant cell tumors (TGCT), a rare joint tumor .
Medicinal Chemistry
Thiophene derivatives are fascinating to medicinal chemists due to their potential as biologically active compounds. While more research is needed, these compounds could serve as scaffolds for developing novel drugs with diverse biological effects .
Collagen Synthesis Inhibition
Collagen deposition contributes to fibrosis. Although our compound hasn’t been directly studied, related analogs have shown promise in inhibiting collagen synthesis. For example, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have demonstrated anti-fibrotic effects in animal models .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to targetc-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells.
Mode of Action
One is the ‘5 atoms regulation’ and another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Biochemical Pathways
It’s suggested that similar compounds have a strong hydrogen bond formed between the compound andsuccinate dehydrogenase (SDH) . SDH is a key enzyme complex of the citric acid cycle and the electron transport chain, which are essential biochemical pathways in cellular respiration.
Result of Action
Similar compounds have shown good activity against certain types of fungi . For example, some compounds have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .
properties
IUPAC Name |
5-methyl-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWDDFOLIBUUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
methyl]amine](/img/structure/B5204676.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)